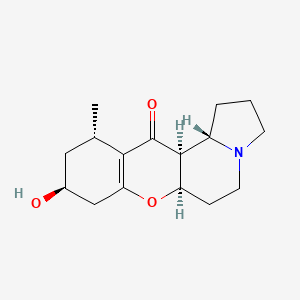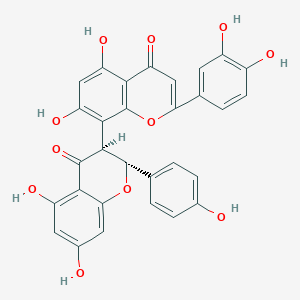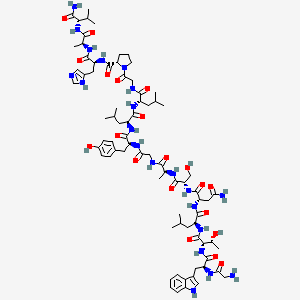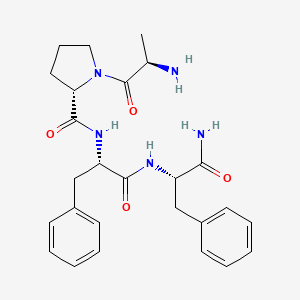
Grandisine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grandisine C is an indolizidine alkaloid isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis . . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
The preparation of Grandisine C involves several synthetic routes and reaction conditions. One efficient method includes the use of an alkyne-acetal cyclization procedure to prepare enantiopure indolizidine building blocks from l-proline . This method has been applied to prepare Elaeocarpus-derived alkaloids, including this compound, in an efficient manner. The process involves the rapid construction of the tetrahydrobenzopyran-4-one framework through an aldol/dehydration/oxa-Michael process
Chemical Reactions Analysis
Grandisine C undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include NbCl5-mediated intramolecular Mannich reactions and Eschenmoser sulfide contraction/reduction sequences . Major products formed from these reactions include different stereoisomers and derivatives of this compound, which can be used for further biological and chemical studies.
Scientific Research Applications
Grandisine C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has shown receptor binding affinity for the human delta-opioid receptor, making it of interest in analgesic drug discovery with minimized side effects . Additionally, this compound and its derivatives have been studied for their potential antiulcer activity, supported by in silico molecular modeling and ADME studies . The compound’s unique structure and biological activities make it a valuable subject for further research in natural product chemistry and pharmacology.
Mechanism of Action
The mechanism of action of Grandisine C involves its interaction with specific molecular targets and pathways. It has been shown to bind to the human delta-opioid receptor with certain selectivity, which is of great interest in analgesic drug discovery . The binding affinity of this compound to the delta-opioid receptor is facilitated by its unique indolizidine structure, which allows for strong interactions with the receptor’s active site. Additionally, this compound’s potential antiulcer activity is attributed to its ability to bind to the active site of the M3 receptor and the gastric proton pump receptor, forming strong hydrogen bonds with the amino acid active sites .
Comparison with Similar Compounds
Grandisine C can be compared with other similar indolizidine alkaloids, such as Grandisine D, Grandisine E, Grandisine F, and Grandisine G . These compounds share a similar indolizidine structure but differ in their specific functional groups and biological activities. For example, Grandisine F is the 14-amino analogue of this compound, while Grandisine G contains a novel combination of a piperidine attached to an indolizidine . The uniqueness of this compound lies in its specific receptor binding affinity and potential therapeutic applications, distinguishing it from other related compounds.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(6aR,9S,11S,12aS,12bS)-9-hydroxy-11-methyl-1,2,3,5,6,6a,8,9,10,11,12a,12b-dodecahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H23NO3/c1-9-7-10(18)8-13-14(9)16(19)15-11-3-2-5-17(11)6-4-12(15)20-13/h9-12,15,18H,2-8H2,1H3/t9-,10-,11-,12+,15-/m0/s1 |
InChI Key |
WNDBXOYUMYCREE-NAYUARGSSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC2=C1C(=O)[C@H]3[C@@H]4CCCN4CC[C@H]3O2)O |
Canonical SMILES |
CC1CC(CC2=C1C(=O)C3C4CCCN4CCC3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)
![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)
![8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)
![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)



![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)
![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)
![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)
![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)
![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)

